5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
CAS No.: 1946823-66-0
Cat. No.: VC6757470
Molecular Formula: C8H10ClN5S
Molecular Weight: 243.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1946823-66-0 |
|---|---|
| Molecular Formula | C8H10ClN5S |
| Molecular Weight | 243.71 |
| IUPAC Name | 5-(4-chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C8H10ClN5S/c1-4(2)14-3-5(9)6(13-14)7-11-12-8(10)15-7/h3-4H,1-2H3,(H2,10,12) |
| Standard InChI Key | ZZRRXOOHUCOLGZ-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Introduction
Structural Features
The compound features a 1,3,4-thiadiazol-2-amine core, which is known for its pharmacological properties, including antimicrobial and anti-inflammatory activities. The 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl substituent adds complexity and potential bioactivity to the molecule. Pyrazoles are versatile heterocycles used in various pharmaceutical applications due to their ability to interact with biological targets.
Synthesis of Related Compounds
The synthesis of heterocyclic compounds like 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. These may include the formation of the pyrazole ring followed by its attachment to a thiadiazole core. Common methods involve the use of hydrazine derivatives and appropriate aldehydes or ketones to form the thiadiazole ring, and then coupling reactions to attach the pyrazole moiety.
Biological Activities
Heterocyclic compounds containing pyrazole and thiadiazole rings often exhibit significant biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chlorine atom and a propan-2-yl group on the pyrazole ring could influence the compound's lipophilicity and interaction with biological targets.
Research Findings
While specific research findings for 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine are not available, related compounds have shown promising results in biological assays. For instance, pyrazole derivatives have been explored for their potential in treating various diseases due to their ability to modulate enzyme activities and interact with receptors.
Data Tables
Given the lack of specific data on 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, we can consider a general table for related compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| Pyrazole Derivatives | Varies | Varies | Antimicrobial, Anti-inflammatory |
| Thiadiazole Derivatives | Varies | Varies | Antimicrobial, Anti-inflammatory |
| Pyrazole-Thiadiazole Hybrids | Complex | High | Potential for enhanced bioactivity |
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